![molecular formula C16H22N2O2 B1463477 tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate CAS No. 1228552-55-3](/img/structure/B1463477.png)
tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate
Descripción general
Descripción
tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl carbamate group attached to an indole moiety, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole derivative, which can be achieved through the Fischer indole synthesis.
Formation of the Carbamate: The indole derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature or elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), typically under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Oxidized indole derivatives such as indole-2-carboxylic acid.
Reduction: Reduced indole derivatives such as tetrahydroindole.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: Indole derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine:
Drug Development: This compound and its derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. For example, indole derivatives can bind to G-protein coupled receptors, affecting signal transduction pathways involved in cell growth and differentiation .
Comparación Con Compuestos Similares
- tert-Butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate
- tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate
- tert-Butyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Comparison:
- Chemical Structure: While these compounds share the same core structure, the presence of different substituents (e.g., chloro, fluoro, hydroxy) on the indole ring imparts distinct chemical and biological properties .
- Biological Activity: The different substituents can significantly affect the compound’s interaction with biological targets, leading to variations in their pharmacological profiles .
- Reactivity: The reactivity of these compounds in chemical reactions can also vary based on the nature of the substituents, influencing their suitability for different synthetic applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-5-6-14-13(9-11)12(10-18-14)7-8-17-15(19)20-16(2,3)4/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZSMRDQSXBYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679887 | |
| Record name | tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228552-55-3 | |
| Record name | tert-Butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



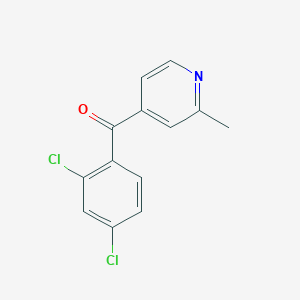
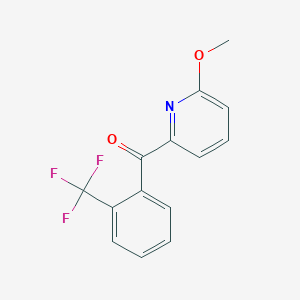
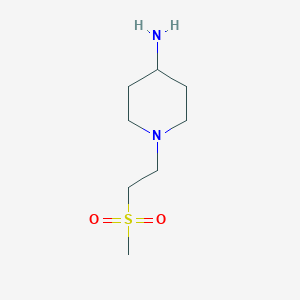
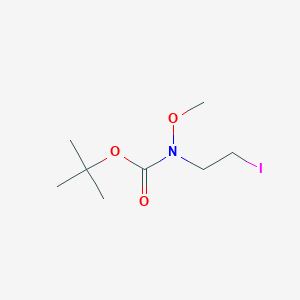
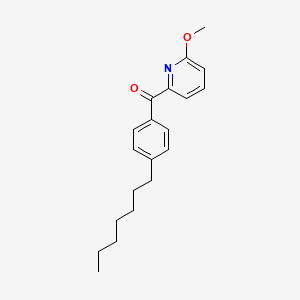
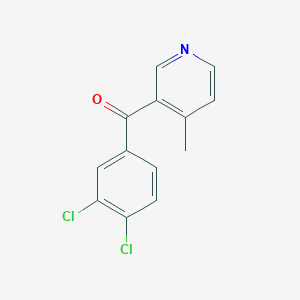
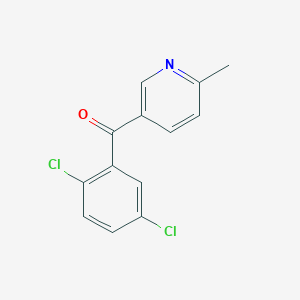
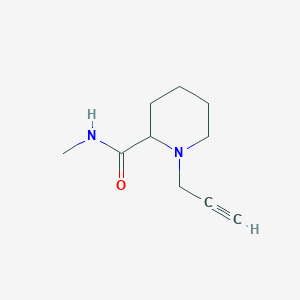
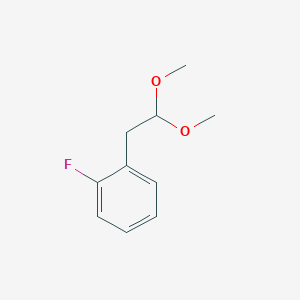
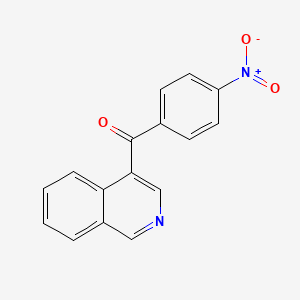
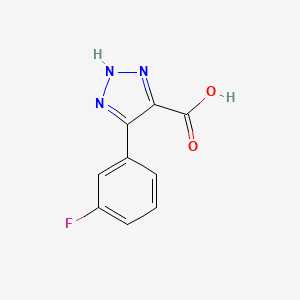
![3-methyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1463415.png)
![6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463417.png)
